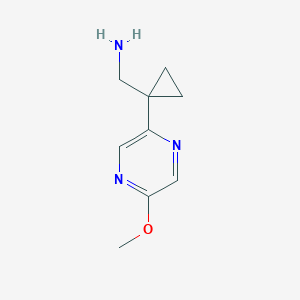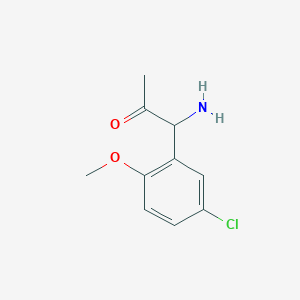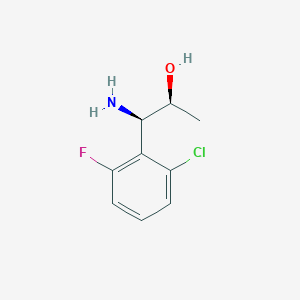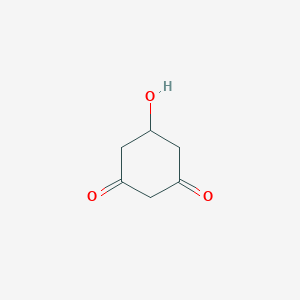
5-Hydroxycyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxycyclohexane-1,3-dione is an organic compound with the molecular formula C6H8O3. It is a derivative of cyclohexane-1,3-dione, featuring a hydroxyl group at the 5-position. This compound exists primarily in its enolic form in solution, which contributes to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxycyclohexane-1,3-dione can be achieved through a simple synthetic scheme. One method involves the use of cyclohexane-1,3-dione as a starting material, which undergoes hydroxylation at the 5-position. This reaction typically requires the presence of a hydroxylating agent and specific reaction conditions to ensure the selective introduction of the hydroxyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxycyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane-1,3-dione derivatives with reduced functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides (e.g., Cl-, Br-) and other functional groups can be introduced under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various cyclohexane-1,3-dione derivatives .
Applications De Recherche Scientifique
5-Hydroxycyclohexane-1,3-dione has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various polyketides and other complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is utilized in the synthesis of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Hydroxycyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in herbicidal applications, it inhibits the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of essential plant molecules . This inhibition leads to the disruption of metabolic processes, resulting in the elimination of weeds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1,3-dione: The parent compound without the hydroxyl group.
2-Dodecanoyl-5-hydroxycyclohexane-1,3-dione: A derivative with an additional dodecanoyl group.
5,5-Dimethylcyclohexane-1,3-dione: A derivative with two methyl groups at the 5-position.
Uniqueness
5-Hydroxycyclohexane-1,3-dione is unique due to its hydroxyl group at the 5-position, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and other molecular targets, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H8O3 |
|---|---|
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
5-hydroxycyclohexane-1,3-dione |
InChI |
InChI=1S/C6H8O3/c7-4-1-5(8)3-6(9)2-4/h4,7H,1-3H2 |
Clé InChI |
ACRUCDPQQCIOID-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(=O)CC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13050887.png)
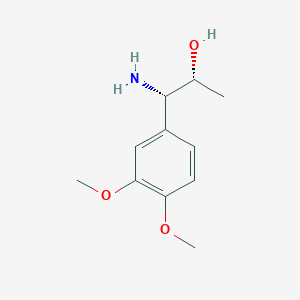

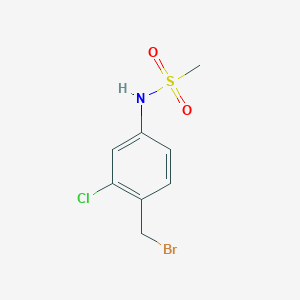

![Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate](/img/structure/B13050908.png)

![(3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050924.png)
